molecular formula C17H15Cl2N5O B2925023 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide CAS No. 1291872-56-4

5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide

货号 B2925023
CAS 编号: 1291872-56-4
分子量: 376.24
InChI 键: VESHJXNYFBYCJT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide, also known as CCT244747, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound is a selective inhibitor of the protein kinase Chk1, which plays a crucial role in the DNA damage response pathway. Chk1 inhibition has been shown to sensitize cancer cells to DNA-damaging agents, making CCT244747 a promising candidate for cancer therapy.

作用机制

5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide exerts its anti-cancer effects by inhibiting the protein kinase Chk1, which is involved in the DNA damage response pathway. Chk1 plays a crucial role in the activation of cell cycle checkpoints and DNA repair mechanisms in response to DNA damage. Inhibition of Chk1 leads to increased DNA damage and cell death, particularly in cancer cells that are already under stress due to their high proliferation rates.
Biochemical and Physiological Effects
5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. This selectivity is likely due to the fact that cancer cells are more reliant on Chk1-mediated DNA repair mechanisms than normal cells. In addition, 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide has been shown to enhance the immune response against cancer cells, further contributing to its anti-cancer effects.

实验室实验的优点和局限性

One major advantage of 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide is its selectivity for Chk1, which reduces the likelihood of off-target effects. In addition, 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide has demonstrated synergy with a wide range of other anti-cancer agents, making it a promising candidate for combination therapy. However, one limitation of 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide is its poor solubility, which can make it difficult to administer in vivo.

未来方向

There are several potential future directions for research on 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide. One area of interest is the identification of biomarkers that can predict response to 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide, which could help to guide patient selection for clinical trials. In addition, there is ongoing research into the use of 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide in combination with other targeted therapies, such as PARP inhibitors and immune checkpoint inhibitors. Finally, there is interest in developing more potent and soluble analogs of 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide, which could improve its efficacy and pharmacokinetic properties.

合成方法

The synthesis of 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide involves several steps, starting with the preparation of 4-chloroaniline and 4-chlorobenzyl chloride. These two compounds are then reacted to form 4-chloro-N-(4-chlorobenzyl)aniline, which is subsequently reacted with ethyl glyoxalate to form the triazolidine ring. The final step involves the coupling of the triazolidine ring with the carboxylic acid group, resulting in the formation of 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide.

科学研究应用

5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide has been extensively studied in preclinical models of cancer, where it has been shown to enhance the efficacy of DNA-damaging agents such as cisplatin and gemcitabine. In addition, 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide has been shown to inhibit the growth of cancer cells both in vitro and in vivo, and has demonstrated synergy with other targeted therapies such as PARP inhibitors.

属性

IUPAC Name

5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N5O/c18-12-3-1-11(2-4-12)9-10-20-17(25)15-16(23-24-22-15)21-14-7-5-13(19)6-8-14/h1-8,15-16,21-24H,9-10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWCRRQIJZLQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。